molecular formula C25H27ClN4O2 B2449151 N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1116045-25-0

N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No. B2449151
CAS RN: 1116045-25-0
M. Wt: 450.97
InChI Key: STGWQJZXCNBOCD-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of piperidine carboxamides and has been shown to have promising results in various scientific research studies.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

  • Some derivatives of this compound have shown significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents. These derivatives blocked the formation of blood vessels in vivo and exhibited differential migration in DNA binding/cleavage assays (Kambappa et al., 2017).

Analgesic Activity and TRPV1 Antagonism

  • While focusing on a related compound, BCTC, studies have shown that replacing the pyridine ring with a pyrimidine ring resulted in derivatives with improved pharmacological profiles, including analgesic activities (Nie et al., 2020).

NF-kappaB and AP-1 Gene Expression Inhibition

  • Derivatives of this compound class have been studied for their role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. These studies provide insights into potential oral bioavailability and cell-based activity (Palanki et al., 2000).

Glycine Transporter 1 Inhibition

  • The compound and its analogs have been identified as potent and orally available inhibitors of Glycine Transporter 1 (GlyT1), which is significant in the context of central nervous system disorders (Yamamoto et al., 2016).

Synthesis and Antimicrobial Activity

  • Novel derivatives have been synthesized and characterized, with some showing potent antimicrobial activity against various bacterial strains. This highlights the potential of these compounds in the development of new antimicrobial agents (Krishnamurthy et al., 2011).

CB1 Cannabinoid Receptor Interaction

  • A particular derivative, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has been studied for its interaction with the CB1 cannabinoid receptor, providing insights into molecular binding and receptor interaction (Shim et al., 2002).

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O2/c1-2-18-6-8-22(9-7-18)32-24-15-23(28-17-29-24)30-12-10-20(11-13-30)25(31)27-16-19-4-3-5-21(26)14-19/h3-9,14-15,17,20H,2,10-13,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGWQJZXCNBOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

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